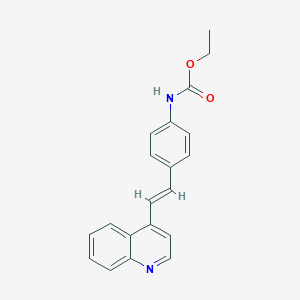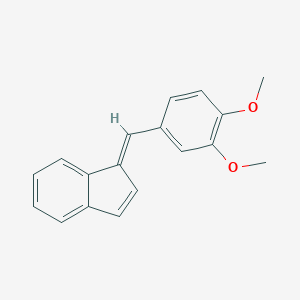
1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-5-methoxy-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-5-methoxy-1H-indole, commonly known as MADMI, is a synthetic indole derivative that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is a member of the synthetic cannabinoids family and is closely related to JWH-018, a well-known synthetic cannabinoid.
Mecanismo De Acción
MADMI acts as a potent agonist of the cannabinoid receptor CB1, which is primarily located in the central nervous system. Activation of the CB1 receptor by MADMI leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, resulting in the characteristic effects of synthetic cannabinoids, including euphoria, relaxation, and altered perception.
Biochemical and physiological effects:
MADMI has been shown to have a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration rate. These effects are thought to be mediated by the activation of CB1 receptors in the brain and peripheral tissues. MADMI has also been shown to have a high binding affinity for CB1 receptors, which may contribute to its potent pharmacological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MADMI is its high potency and selectivity for the CB1 receptor, which makes it a useful tool for investigating the pharmacology of synthetic cannabinoids. However, MADMI is also highly lipophilic and has a long half-life, which may complicate its use in laboratory experiments. Additionally, the synthesis of MADMI requires the use of hazardous chemicals and should only be performed by experienced chemists.
Direcciones Futuras
There are several potential future directions for research on MADMI. One area of interest is the development of new pain-relieving drugs based on the analgesic properties of MADMI. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the brain and peripheral tissues, which may have implications for the development of new drugs for the treatment of neurological disorders. Additionally, there is a need for further research on the pharmacology and toxicology of synthetic cannabinoids, including MADMI, to better understand their potential risks and benefits.
Métodos De Síntesis
The synthesis of MADMI involves the reaction of 4-methylacetophenone with 2-methylindole in the presence of a Lewis acid catalyst. The resulting product is then acetylated and methylated to obtain MADMI. Although the synthesis of MADMI is relatively straightforward, it requires careful handling of hazardous chemicals and should only be performed by experienced chemists.
Aplicaciones Científicas De Investigación
MADMI has been extensively studied for its potential applications in various fields, including medicine, pharmacology, and forensic science. In medicine, MADMI has been shown to exhibit analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain-relieving drugs. In pharmacology, MADMI has been used as a reference compound for the development of new synthetic cannabinoids and to investigate the mechanism of action of these compounds. In forensic science, MADMI has been used as a reference standard for the identification and quantification of synthetic cannabinoids in biological samples.
Propiedades
Fórmula molecular |
C21H21NO3 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
1-[3-acetyl-5-methoxy-2-methyl-1-(4-methylphenyl)indol-6-yl]ethanone |
InChI |
InChI=1S/C21H21NO3/c1-12-6-8-16(9-7-12)22-13(2)21(15(4)24)18-11-20(25-5)17(14(3)23)10-19(18)22/h6-11H,1-5H3 |
Clave InChI |
QZLBRQYKQNHCTB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=CC(=C(C=C32)C(=O)C)OC)C(=O)C)C |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=C(C3=CC(=C(C=C32)C(=O)C)OC)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline 1-oxide](/img/structure/B271341.png)
![4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline](/img/structure/B271346.png)
![1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271347.png)
![1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271349.png)
![5-(2-Hydroxyethyl)-4-methyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-thiazol-3-ium](/img/structure/B271350.png)
![3-Bromo-1-[2-(2-naphthyl)-2-oxoethyl]pyridinium](/img/structure/B271351.png)
![3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271353.png)
![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271358.png)

![1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271362.png)

![3-Cyano-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271375.png)

